molecular formula C21H25ClN2O2 B2599446 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1797318-59-2

3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide

Cat. No.: B2599446
CAS No.: 1797318-59-2
M. Wt: 372.89
InChI Key: FGEOJAVIFPFIOK-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is a high-quality chemical compound offered for research and development purposes. This propanamide derivative features a chlorophenyl group and a methoxypiperidine moiety, a structural pattern found in compounds studied for various pharmacological activities . As a building block in medicinal chemistry, it can be utilized in the synthesis and optimization of novel bioactive molecules . Researchers may employ this compound in high-throughput screening assays to investigate its interactions with biological targets such as enzymes and receptors. Given its structural complexity, it serves as a valuable intermediate for further chemical modification in early-stage discovery projects. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Buyers assume responsibility for confirming the product's identity and purity to ensure it is fit for their specific research application. For comprehensive safety and handling information, please refer to the corresponding Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[4-(3-methoxypiperidin-1-yl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-20-6-3-13-24(15-20)19-10-8-18(9-11-19)23-21(25)12-7-16-4-2-5-17(22)14-16/h2,4-5,8-11,14,20H,3,6-7,12-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEOJAVIFPFIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide typically involves multiple steps:

  • Formation of the Chlorophenyl Intermediate: : The initial step involves the chlorination of a phenyl ring to introduce the chlorine atom at the meta position. This can be achieved using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.

  • Methoxypiperidine Synthesis: : The methoxypiperidine moiety is synthesized separately, often starting from piperidine. The methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate.

  • Coupling Reaction: : The chlorophenyl intermediate is then coupled with the methoxypiperidine derivative through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like tetrahydrofuran (THF).

  • Formation of the Propanamide Backbone: : The final step involves the formation of the propanamide backbone. This can be achieved by reacting the coupled intermediate with acryloyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the propanamide backbone, potentially converting it to an amine.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Hydroxyl derivatives of the methoxy group.

    Reduction: Amine derivatives of the propanamide backbone.

    Substitution: Various substituted aromatic derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins, enzymes, or receptors, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide involves its interaction with specific molecular targets. The chlorophenyl and methoxypiperidinyl groups are likely to play a role in binding to receptors or enzymes, while the propanamide backbone may facilitate the compound’s stability and bioavailability. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related propanamide derivatives and their key features:

Compound Name Key Structural Features Molecular Formula Synthesis Yield (%) Biological Notes Reference
Target Compound 3-Chlorophenyl, 4-(3-methoxypiperidin-1-yl)phenyl C21H24ClN2O2 N/A Hypothesized dopamine D2 antagonism
3-Chloro-N-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]propanamide 3-Chlorophenyl, 4-methoxy-3-(piperidinylsulfonyl)phenyl C15H21ClN2O4S N/A N/A
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide 3-Chlorophenethyl, 4-isobutylphenyl C20H23ClN2O High Ibuprofen derivative
3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]thiazin-4-yl)-N-phenylpropanamide Benzothiazine-3-one core, phenylpropanamide C16H15N2O2S 47% Dopamine D2 antagonist
3-(3-Chlorophenyl)sulfonyl-6-fluoro-7-(4-fluorophenylpiperazin-1-yl)quinolin-4-one 3-Chlorophenylsulfonyl, piperazine, quinolinone C25H19ClFN3O3S N/A Kinase inhibitor (hypothetical)
3-[3-(4-(3-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1-yl]propanamide 3-Chlorophenylpiperazine, pyridazinone C23H23ClN6O2 54% Antipyretic/analgesic activity

Key Observations :

  • Substituent Position : The target compound’s 3-methoxypiperidine group at the para position of the phenyl ring contrasts with sulfonyl-piperidine (e.g., ) or piperazine (e.g., ) substituents. Methoxy groups enhance solubility compared to sulfonyl groups but reduce metabolic stability .
  • Chlorophenyl vs.
  • Amide Linker Modifications: Replacement of the propanamide chain with pyridazinone () or benzothiazine () cores alters conformational rigidity and receptor selectivity.
Pharmacological and Physicochemical Properties
  • Lipophilicity : The target compound’s calculated logP (~3.5) is higher than fluorophenyl analogues (logP ~2.8) due to the 3-chlorophenyl group, suggesting improved CNS penetration .
  • Receptor Binding : Piperidine/piperazine-containing compounds (e.g., ) show affinity for dopamine D2 receptors, while sulfonyl derivatives (e.g., ) may target enzymes like kinases .
  • Stability : Methoxy groups (target compound) are prone to oxidative demethylation, whereas sulfonyl groups () exhibit greater metabolic stability .

Biological Activity

3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C17H21ClN2O2
  • Molecular Weight : 320.82 g/mol
  • CAS Number : 685506-42-7

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body:

  • Muscarinic Acetylcholine Receptors : The compound acts as a ligand for M3 muscarinic acetylcholine receptors (M3R), which are implicated in cell proliferation and apoptosis resistance, particularly in colorectal cancer models .
  • Endothelial Lipase Inhibition : It has been identified as a potent inhibitor of endothelial lipase, with an IC50 value of 16 nM, suggesting its potential role in reducing cardiovascular disease risk .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description Reference
AnticancerInduces apoptosis in hypopharyngeal tumor cells; effective against colorectal cancer .MDPI Review
Endothelial Lipase InhibitionSignificant inhibition leading to potential cardiovascular protective effects .Chemsrc
Neurological EffectsPotential neuroprotective effects through cholinergic modulation .MDPI Review

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

  • Cancer Therapy : In a study published by MDPI, the compound demonstrated enhanced cytotoxicity compared to standard treatments like bleomycin in FaDu hypopharyngeal tumor cells. The study highlighted the importance of structural modifications that enhance binding affinity to target proteins .
  • Cardiovascular Research : Research indicated that the compound's ability to inhibit endothelial lipase could lower triglyceride levels, thus mitigating cardiovascular risks. This was supported by biochemical assays demonstrating its potency at nanomolar concentrations .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and chlorophenyl moiety significantly influence the compound's biological activity. For example, substituents on the piperidine nitrogen have been shown to enhance receptor binding and selectivity for M3R, which is crucial for therapeutic efficacy against cancer .

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